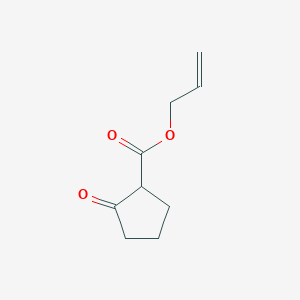

Allyl 2-oxocyclopentanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-6-12-9(11)7-4-3-5-8(7)10/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVYBVWYOSXHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451638 | |

| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75265-67-7 | |

| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allyl 2-oxocyclopentanecarboxylate synthesis methods

An In-depth Technical Guide to the Synthesis of Allyl 2-Oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 2-oxocyclopentanecarboxylate is a valuable β-keto ester intermediate in organic synthesis. Its structure, featuring a reactive cyclopentanone ring, an ester, and a versatile allyl group, makes it a key building block for constructing complex molecular architectures. Notably, it serves as a precursor in palladium-catalyzed enantioselective decarboxylative allylic alkylation reactions, enabling the formation of challenging all-carbon quaternary centers on cyclopentanone scaffolds.[1][2] These scaffolds are prevalent in numerous natural products and pharmaceutically active compounds, including prostaglandins, steroids, and various alkaloids.[3] This guide provides a comprehensive overview of the primary methods for synthesizing allyl 2-oxocyclopentanecarboxylate, focusing on the underlying chemical principles, detailed experimental protocols, and field-proven insights to ensure reliable and efficient synthesis.

Retrosynthetic Analysis

Two principal synthetic strategies emerge from the retrosynthetic analysis of allyl 2-oxocyclopentanecarboxylate. The first approach involves the late-stage introduction of the allyl group via alkylation of a pre-formed 2-oxocyclopentanecarboxylate ring. The second, more convergent strategy, involves the direct formation of the cyclic β-keto ester from an acyclic precursor already containing the allyl ester moieties.

Caption: Retrosynthetic analysis of Allyl 2-Oxocyclopentanecarboxylate.

Method 1: Alkylation of a Pre-formed Cyclopentanone Ring

This widely-used, two-stage method first establishes the cyclopentanone ring via Dieckmann condensation, followed by α-alkylation to introduce the allyl group. This approach is robust and allows for the synthesis of various α-substituted cyclopentanones from a common intermediate.[4]

Stage 1: Synthesis of the 2-Oxocyclopentanecarboxylate Precursor

The foundational step is the Dieckmann condensation, an intramolecular Claisen condensation of a 1,6-diester, such as diethyl adipate, to form a five-membered cyclic β-keto ester.[5][6][7] The reaction is catalyzed by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of one ester group to generate a nucleophilic enolate.[6] This enolate then attacks the carbonyl carbon of the second ester group in an intramolecular nucleophilic acyl substitution, forming the cyclic product.[7]

Causality Behind Experimental Choices:

-

Base: Sodium ethoxide is used in an ethanolic solution. Using the same alkoxide as the ester's alcohol component prevents transesterification, which would lead to a mixture of products. At least one full equivalent of base is required because the resulting β-keto ester is more acidic than the starting alcohol and is deprotonated, driving the equilibrium towards the product.[5]

-

Solvent: Anhydrous solvents like toluene or benzene are often used to facilitate the reaction at reflux temperatures and allow for the removal of the alcohol byproduct, further driving the reaction to completion.[8][9]

-

Anhydrous Conditions: The exclusion of water is critical, as moisture would hydrolyze the sodium ethoxide base and the ester starting material, significantly reducing the yield.[10]

This protocol is adapted from established procedures for Dieckmann condensation.[8][11]

Materials:

-

Diethyl adipate

-

Sodium ethoxide or Sodium metal

-

Anhydrous Toluene

-

30% Hydrochloric acid (HCl)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 950g of anhydrous toluene and 132g of 98% sodium ethoxide.

-

Addition of Reactant: While stirring under a nitrogen atmosphere, add 300g of diethyl adipate to the flask.

-

Cyclization: Heat the mixture to reflux (approx. 110-115°C). The reaction is typically complete within 5 hours.[9] Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the diethyl adipate is consumed (less than 1%).[8][11]

-

Workup: Cool the reaction mixture to 30°C. Carefully neutralize the mixture with 30% hydrochloric acid. Transfer the mixture to a separatory funnel.

-

Extraction & Isolation: Separate the organic layer from the aqueous layer. Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.[8][11]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by vacuum distillation at 83-88°C/5 mmHg to yield pure ethyl 2-oxocyclopentanecarboxylate.[11]

Stage 2: α-Alkylation with Allyl Bromide

With the precursor in hand, the next step is the introduction of the allyl group. This is a classic alkylation of a β-keto ester.[4] The α-proton, situated between two carbonyl groups, is acidic and can be readily removed by a moderately strong base like sodium ethoxide to form a stabilized enolate anion.[4] This enolate then acts as a nucleophile in an SN2 reaction with an electrophile, in this case, allyl bromide.[4]

This protocol involves a transesterification followed by alkylation, or direct alkylation of an alternate starting ester (e.g. methyl 2-oxocyclopentanecarboxylate). An example protocol for a similar alkylation is provided.[12]

Materials:

-

Methyl 2-oxocyclopentanecarboxylate

-

Sodium hydride (60% dispersion in oil)

-

Anhydrous Dimethylformamide (DMF)

-

1-bromo-3-methylbut-2-ene (as an example allyl halide)

-

Diethyl ether

-

Dilute Hydrochloric acid

-

Anhydrous drying agent (e.g., Na₂SO₄)

Procedure:

-

Base Preparation: To a stirred suspension of sodium hydride (1.05 equivalents) in anhydrous DMF, add a solution of methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in DMF dropwise at 0°C under a nitrogen atmosphere.

-

Enolate Formation: Allow the mixture to stir for 30 minutes at 0°C, during which a pale yellow solution should form, indicating complete enolate formation.

-

Alkylation: Add the allyl halide (e.g., 1-bromo-3-methylbut-2-ene, 1.2 equivalents) dropwise to the enolate solution.

-

Reaction: Heat the resulting solution and stir at 40°C for 3 hours, monitoring the reaction by TLC.[12]

-

Workup: Cool the mixture and partition it between dilute hydrochloric acid and diethyl ether.

-

Extraction: Extract the aqueous layer twice more with diethyl ether.

-

Isolation & Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.[12]

Expected Yield: For a similar reaction, yields can be as high as 95%.[12]

Caption: Experimental workflow for the Alkylation Pathway (Method 1).

Method 2: Direct Cyclization of Diallyl Adipate

A more elegant and atom-economical approach is the direct synthesis of allyl 2-oxocyclopentanecarboxylate via the Dieckmann condensation of diallyl adipate. This method consolidates the synthesis into a single key step, avoiding the need to handle and purify the intermediate carboxylate. The underlying mechanism is identical to that described in Method 1, but the starting material is chosen to yield the desired allyl ester directly.

Causality Behind Experimental Choices:

-

Base and Solvent: Sodium hydride (NaH) is an excellent choice of base for this transformation. It is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon, generating hydrogen gas which bubbles out of the solution, driving the reaction forward. THF is a suitable aprotic polar solvent that can solvate the resulting enolate.[1]

-

Temperature: Gentle heating (e.g., 40°C) provides the necessary activation energy for the cyclization to proceed at a reasonable rate without promoting side reactions.[1]

This protocol is adapted from the supporting information for the synthesis of related β-ketoesters.[1]

Materials:

-

Diallyl adipate (precursor, synthesized from adipic acid and allyl alcohol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1.0 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Charge a flame-dried flask with sodium hydride (1.04 equivalents). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Addition of Reagents: Add anhydrous THF, followed by diallyl adipate (1.00 equivalent).

-

Cyclization: Place the reaction flask into a preheated oil bath at 40°C.

-

Monitoring: Stir the reaction for approximately 16 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]

-

Quenching and Workup: Remove the flask from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding 1.0 M aqueous HCl.

-

Extraction: Extract the resulting solution three times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure allyl 2-oxocyclopentanecarboxylate.[1]

Purification and Characterization

Regardless of the synthetic method, the final product requires purification to remove unreacted starting materials, byproducts, and residual solvents.

-

Vacuum Distillation: This is an effective method for purifying thermally stable liquids on a larger scale. The reduced pressure allows the compound to boil at a lower temperature, preventing decomposition.[4][10]

-

Column Chromatography: For smaller scales or for removing impurities with similar boiling points, silica gel column chromatography is the preferred method. A non-polar eluent system, such as a mixture of ethyl acetate and hexanes, is typically used.[1]

Quantitative & Spectroscopic Data

The following table summarizes key physical and spectroscopic data for the related and commonly used ethyl ester, which serves as a reference.

| Property | Value (for Ethyl 2-oxocyclopentanecarboxylate) | Reference |

| CAS Number | 611-10-9 | |

| Molecular Formula | C₈H₁₂O₃ | |

| Molecular Weight | 156.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | 102-104 °C at 11 mmHg | [13] |

| Density | 1.054 g/mL at 25 °C | [13] |

| Refractive Index (n20/D) | 1.452 | [13] |

| ¹H NMR | Spectrum available | [14] |

| Mass Spectrum | Spectrum available | [15] |

Note: Specific characterization data for the allyl ester should be obtained and compared to literature values if available, or fully characterized if it is a novel synthesis.

Conclusion

The synthesis of allyl 2-oxocyclopentanecarboxylate can be accomplished effectively through two primary routes. The alkylation of a pre-formed 2-oxocyclopentanecarboxylate ring offers a versatile, albeit longer, pathway that leverages common starting materials. In contrast, the direct Dieckmann condensation of diallyl adipate provides a more convergent and efficient synthesis. The choice of method will depend on the availability of starting materials, desired scale, and the overall synthetic strategy. Both methods, when executed with careful attention to anhydrous conditions and purification techniques, provide reliable access to this important synthetic intermediate, paving the way for its use in the development of novel pharmaceuticals and complex molecules.

References

- BenchChem.

- BenchChem.

- BenchChem.

- Craig II, R. A., et al.

- Chemistry Stack Exchange. Confirmation and/or correction of reaction mechanism logic.

- BenchChem. 2-Oxocyclopentanecarboxylic Acid Synthesis.

- Organic Chemistry Portal.

- Wikipedia.

- Chemistry LibreTexts. 23.

- Guidechem.

- Nicolaou, K. C., et al. A Sheffield Hallam University thesis.

- Google Patents. Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

- Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Decarboxylative Alkylation of Ketone Enolates. Journal of the American Chemical Society, 126(46), 15044–15045. (This is a representative citation for the specific protocol detail found in the thesis.)

- PubMed Central.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Guidechem.

- SLS. Ethyl 2-oxocyclopentanecarboxy product page.

- NIST WebBook. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester.

- ChemicalBook.

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. Unusual Allylpalladium Carboxylate Complexes: Identification of the Resting State of Catalytic Enantioselective Decarboxylative Ketone Allylic Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 9. guidechem.com [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. guidechem.com [guidechem.com]

- 12. shura.shu.ac.uk [shura.shu.ac.uk]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR [m.chemicalbook.com]

- 15. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to Allyl 2-oxocyclopentanecarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 2-oxocyclopentanecarboxylate is a versatile intermediate in organic synthesis, belonging to the class of β-keto esters. Its structure, featuring a cyclopentanone ring, an ester, and a reactive allyl group, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and natural product synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, characteristic reactivity, and applications in modern organic chemistry.

Molecular Structure and Properties

Allyl 2-oxocyclopentanecarboxylate possesses the chemical formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . The molecule's structure is centered around a five-membered cyclopentanone ring, with an allyl ester substituent at the 2-position. This combination of functional groups dictates its chemical behavior, offering multiple sites for synthetic transformations.

Table 1: Physical and Chemical Properties of Allyl 2-oxocyclopentanecarboxylate

| Property | Value | Source |

| CAS Number | 75265-67-7 | |

| Molecular Formula | C₉H₁₂O₃ | |

| Molecular Weight | 168.19 g/mol | |

| Boiling Point | 259.5 °C at 760 mmHg | |

| Density | 1.114 g/cm³ | |

| Flash Point | 110.1 °C |

Note: Physical property data is primarily from supplier information and should be considered as approximate. It is recommended to consult a certificate of analysis for specific batch data.

Spectroscopic Characterization

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the allyl group, including a multiplet for the vinyl proton (-CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the ester oxygen (-OCH₂-). The cyclopentanone ring protons would appear as a series of multiplets in the aliphatic region. The α-proton, being adjacent to two carbonyl groups, would be a triplet further downfield.

13C NMR Spectroscopy: The carbon NMR spectrum would display distinct peaks for the ketone carbonyl, the ester carbonyl, the carbons of the allyl group (one methine and two methylene carbons), and the carbons of the cyclopentanone ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1710-1750 cm⁻¹. The C=C stretching of the allyl group would appear around 1645 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the allyl group or other characteristic fragments.

Synthesis of Allyl 2-oxocyclopentanecarboxylate

A common method for the synthesis of Allyl 2-oxocyclopentanecarboxylate involves the acylation of a cyclopentanone precursor. The following is a general protocol adapted from the preparation of similar allyl β-ketoesters.[1]

Experimental Protocol: Synthesis of Allyl 2-oxocyclopentanecarboxylate

Materials:

-

2-Oxocyclopentanecarboxylic acid

-

Allyl alcohol

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-oxocyclopentanecarboxylic acid in anhydrous dichloromethane.

-

Add allyl alcohol (1.1 equivalents) and a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in dichloromethane to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure Allyl 2-oxocyclopentanecarboxylate.

Caption: Workflow for the synthesis of Allyl 2-oxocyclopentanecarboxylate.

Chemical Properties and Reactivity

The chemical reactivity of Allyl 2-oxocyclopentanecarboxylate is dominated by the interplay of its three functional groups: the ketone, the ester, and the allyl group.

Acidity of the α-Proton

The proton at the α-position (C-2) is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for facile deprotonation with a suitable base to form a stabilized enolate, which is a key intermediate in many of its reactions.

Palladium-Catalyzed Reactions

A significant area of the chemistry of allyl β-keto esters involves palladium-catalyzed transformations. These reactions often proceed through the formation of a π-allylpalladium complex and a metal enolate, leading to a variety of useful synthetic outcomes.

Decarboxylative Allylation: In the presence of a palladium(0) catalyst, Allyl 2-oxocyclopentanecarboxylate can undergo decarboxylative allylation to form α-allyl cyclopentanones. This reaction is a powerful tool for the construction of all-carbon quaternary centers at the α-position of the ketone.[1]

Caption: General scheme for palladium-catalyzed decarboxylative allylation.

Other Palladium-Catalyzed Transformations: Depending on the reaction conditions and the other reagents present, the intermediate palladium enolate can undergo various other reactions, including:

-

Reductive Elimination: Leading to α-allyl ketones.

-

β-Hydride Elimination: To form α,β-unsaturated ketones.

-

Aldol and Michael Reactions: The palladium enolate can act as a nucleophile in these classic carbon-carbon bond-forming reactions.

Alkylation Reactions

The enolate generated from Allyl 2-oxocyclopentanecarboxylate can be readily alkylated with various electrophiles, such as alkyl halides. This allows for the introduction of a wide range of substituents at the α-position. For instance, it can be reacted with acrylonitrile to introduce a cyanomethyl group.[1]

Applications in Drug Development and Organic Synthesis

The unique reactivity of Allyl 2-oxocyclopentanecarboxylate makes it a valuable building block in the synthesis of complex organic molecules, including those with potential therapeutic applications.

-

Precursor to Substituted Cyclopentanones: As demonstrated, it serves as an excellent precursor to α-substituted and α,α-disubstituted cyclopentanones, which are common structural motifs in natural products and pharmaceuticals.

-

Enantioselective Synthesis: The palladium-catalyzed decarboxylative allylation can be rendered enantioselective by the use of chiral ligands, providing access to enantioenriched α-quaternary cyclopentanones. These chiral building blocks are of high value in drug discovery.

-

Domino Reactions: The multiple functional groups allow for the design of domino or cascade reactions, where several bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.

Safety and Handling

A specific Safety Data Sheet (SDS) for Allyl 2-oxocyclopentanecarboxylate is not widely available. However, based on the data for similar compounds like methyl and ethyl 2-oxocyclopentanecarboxylate, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.

-

Toxicology: The toxicological properties have not been thoroughly investigated. Avoid inhalation of vapors and ingestion. In case of exposure, seek medical attention.

It is highly recommended to consult the Safety Data Sheet from the supplier before handling this chemical.

Conclusion

Allyl 2-oxocyclopentanecarboxylate is a synthetically useful molecule that offers a rich platform for a variety of chemical transformations. Its ability to generate a stabilized enolate and participate in palladium-catalyzed reactions makes it a powerful tool for the construction of functionalized cyclopentanone frameworks. As the demand for complex and stereochemically defined molecules in drug discovery continues to grow, the importance of versatile building blocks like Allyl 2-oxocyclopentanecarboxylate is set to increase. Further exploration of its reactivity is likely to uncover new and efficient synthetic methodologies.

References

-

Craig II, R. A., Loskot, S. A., Mohr, J. T., Behenna, D. C., Harned, A. M., & Stoltz, B. M. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Supporting Information. Retrieved from [Link]

-

Allyl 2-oxocyclopentanecarboxylate. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 75265-67-7 Name:. (n.d.). XiXisys. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to Allyl 2-oxocyclopentanecarboxylate: Synthesis, Properties, and Applications in Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 2-oxocyclopentanecarboxylate is a versatile bifunctional organic molecule that serves as a valuable building block in modern synthetic chemistry. Possessing both a ketone and an allyl ester moiety within a five-membered carbocyclic ring, this compound offers multiple reactive sites for the construction of complex molecular architectures. Its strategic importance is particularly pronounced in the field of palladium-catalyzed reactions, where it functions as a key precursor for the generation of enolates, enabling the formation of intricate carbon-carbon bonds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its significant applications in advanced chemical synthesis relevant to pharmaceutical research and development.

Core Compound Identification

-

Chemical Name: Allyl 2-oxocyclopentanecarboxylate

-

Molecular Weight: 168.19 g/mol [2]

Chemical Structure

The structure of Allyl 2-oxocyclopentanecarboxylate features a cyclopentanone ring substituted at the 2-position with an allyloxycarbonyl group.

SMILES: O=C(OCC=C)C1C(CCC1)=O[2]

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of Allyl 2-oxocyclopentanecarboxylate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of Allyl 2-oxocyclopentanecarboxylate is presented in the table below. This data is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Clear to pale yellow liquid | [5] |

| Density | 1.114 g/cm³ | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | [5] |

| Storage | Store in a cool, dry, well-ventilated place away from sunlight. | [5] |

While specific spectroscopic data for Allyl 2-oxocyclopentanecarboxylate is not widely published in publicly accessible databases, characterization data for its derivatives are available in the supporting information of academic publications. For instance, the research group of Brian M. Stoltz at Caltech provides detailed NMR and IR spectra for various derivatives of this compound.[1]

Synthesis of Allyl 2-oxocyclopentanecarboxylate

The synthesis of Allyl 2-oxocyclopentanecarboxylate is not extensively detailed in dedicated publications but can be achieved through standard esterification methods. The most plausible and industrially scalable routes involve either the direct esterification of 2-oxocyclopentanecarboxylic acid with allyl alcohol or the transesterification of a more common alkyl ester, such as ethyl 2-oxocyclopentanecarboxylate.

Theoretical Synthesis Pathway: Transesterification

A highly efficient method for the synthesis of β-keto esters, including allylic variants, is through transesterification. This process is often catalyzed by acids, bases, or enzymes. An acid-catalyzed transesterification, for example, would involve heating a solution of ethyl 2-oxocyclopentanecarboxylate with an excess of allyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the formation of the allyl ester by removing the ethanol byproduct through distillation.

Caption: Generalized workflow for the synthesis of Allyl 2-oxocyclopentanecarboxylate via transesterification.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed protocol for the synthesis of Allyl 2-oxocyclopentanecarboxylate based on general Fischer esterification principles.

Materials:

-

2-Oxocyclopentanecarboxylic acid

-

Allyl alcohol

-

Toluene

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-oxocyclopentanecarboxylic acid (1.0 equivalent), a three-fold excess of allyl alcohol (3.0 equivalents), and toluene (to facilitate azeotropic removal of water).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 equivalents) to the reaction mixture.

-

Esterification: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure Allyl 2-oxocyclopentanecarboxylate.

Applications in Drug Development and Advanced Synthesis

Allyl 2-oxocyclopentanecarboxylate is a key intermediate in several advanced synthetic transformations, most notably in palladium-catalyzed decarboxylative allylic alkylation. This reaction allows for the stereoselective formation of α-quaternary cyclopentanones, which are important structural motifs in a variety of natural products and pharmaceutically active compounds.

Palladium-Catalyzed Decarboxylative Allylic Alkylation

In the presence of a palladium catalyst, Allyl 2-oxocyclopentanecarboxylate undergoes a facile decarboxylation to form a π-allylpalladium enolate intermediate. This intermediate can then react with various electrophiles to generate α-substituted cyclopentanones. The use of chiral ligands in this process can lead to the formation of enantiomerically enriched products, a critical aspect of modern drug development.

Caption: Mechanism of Palladium-Catalyzed Decarboxylative Allylic Alkylation.

The ability to construct stereochemically defined quaternary carbon centers is a significant challenge in organic synthesis. The use of Allyl 2-oxocyclopentanecarboxylate as a substrate in these reactions provides a reliable and efficient method to access these valuable structures.

Potential as a Building Block in API Synthesis

Conclusion

Allyl 2-oxocyclopentanecarboxylate is a valuable and versatile chemical intermediate with significant potential in modern organic synthesis. Its ability to serve as a precursor in powerful synthetic methodologies, such as palladium-catalyzed decarboxylative allylic alkylation, makes it a key tool for accessing complex and stereochemically rich molecular architectures. While its direct application in large-scale pharmaceutical manufacturing is not as well-documented as its ethyl counterpart, its utility as a building block for the synthesis of novel chemical entities for drug discovery is clear. For researchers and scientists in the field, a thorough understanding of the synthesis and reactivity of Allyl 2-oxocyclopentanecarboxylate opens up a wide range of possibilities for the construction of next-generation therapeutics and other functional molecules.

References

-

National Analytical Corporation - Chemical Division. Allyl 2-Oxocyclopentanecarboxylate. Tradeindia. Available at: [Link]

-

Craig II, R. A. et al. Supporting Information for Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Caltech. Available at: [Link]

-

Hyodo, T., Kiyotsuka, Y., & Kobayashi, Y. (2009). Synthesis of the active form of loxoprofen by using allylic substitutions in two steps. Organic letters, 11(5), 1103–1106. Available at: [Link]

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. cerritos.edu [cerritos.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of the active form of loxoprofen by using allylic substitutions in two steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Spectroscopic data (NMR, IR, MS) of Allyl 2-oxocyclopentanecarboxylate

An In-Depth Technical Guide to the Spectroscopic Profile of Allyl 2-oxocyclopentanecarboxylate

This guide provides a comprehensive analysis of the spectroscopic data for Allyl 2-oxocyclopentanecarboxylate, a versatile β-keto ester intermediate crucial in the synthesis of complex organic molecules and pharmaceutical compounds. As researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and reaction monitoring. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and validated analytical profile.

Molecular Structure and Keto-Enol Tautomerism

Allyl 2-oxocyclopentanecarboxylate (C₉H₁₂O₃, Molar Mass: 168.19 g/mol ) is a β-keto ester, a class of compounds known to exist in a dynamic equilibrium between their keto and enol tautomeric forms.[1] This equilibrium is a fundamental concept that directly influences the compound's spectroscopic characteristics. The position of the equilibrium is sensitive to factors such as solvent polarity and temperature, with the enol form being stabilized by π-system conjugation and potential intramolecular hydrogen bonding.[1]

The accurate interpretation of the spectroscopic data requires consideration of both tautomers.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of Allyl 2-oxocyclopentanecarboxylate is dominated by strong absorptions from its two carbonyl groups and the carbon-carbon double bond.

Anticipated IR Data (Thin Film):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality and Insights |

| ~3080 | Medium | =C-H Stretch | Stretching vibration of the sp² C-H bonds in the allyl group. |

| ~2960, ~2880 | Medium | C-H Stretch | Asymmetric and symmetric stretching of the sp³ C-H bonds in the cyclopentanone ring. [2] |

| ~1755 | Strong | C=O Stretch (Ketone) | The carbonyl of a five-membered ring experiences ring strain, which increases the stretching frequency compared to an open-chain or six-membered ring ketone. [3][4] |

| ~1730 | Strong | C=O Stretch (Ester) | The ester carbonyl stretch is also very strong and appears at a characteristic frequency. |

| ~1648 | Medium | C=C Stretch | The stretching vibration of the carbon-carbon double bond in the allyl group. [5] |

| ~1250 - 1150 | Strong | C-O Stretch | The C-O single bond stretching of the ester group typically gives rise to a strong, broad signal in this region. [2] |

Note: The presence of the enol form would be indicated by a very broad O-H stretch (~3400-2400 cm⁻¹) and a shift of the C=O bands to lower wavenumbers due to conjugation. [1]

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a single drop of neat liquid Allyl 2-oxocyclopentanecarboxylate directly onto the ATR crystal.

-

Data Collection: Lower the ATR press and apply consistent pressure. Collect the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation patterns upon ionization, offering valuable clues to its structure. For β-keto esters, fragmentation is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements. [6][7] Anticipated MS Data (Electron Ionization - EI):

| m/z | Proposed Fragment | Causality and Insights |

| 168 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 127 | [M - C₃H₅]⁺ | Loss of the allyl radical via cleavage of the ester C-O bond. |

| 111 | [M - OC₃H₅]⁺ | Loss of the allyloxy radical, a common fragmentation pathway for esters. [8] |

| 83 | [C₅H₃O]⁺ | Fragmentation of the cyclopentanone ring after initial cleavages. |

| 69 | [C₄H₅O]⁺ | A common fragment from the cleavage of the cyclopentanone ring. |

| 41 | [C₃H₅]⁺ | The allyl cation is resonance-stabilized and often appears as a very prominent, or even base, peak in the spectrum. |

Key Fragmentation Pathway

Caption: Primary fragmentation pathways for Allyl 2-oxocyclopentanecarboxylate in EI-MS.

Experimental Protocol: MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5). Use a temperature program to ensure separation and elution of the compound.

-

Ionization: The eluent from the GC is directed into the mass spectrometer's ion source, typically using electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and the resulting data is processed to generate a mass spectrum.

References

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- University of Colorado Boulder. NMR Chemical Shifts.

- ResearchGate. (2025). Mass Spectra of β-Keto Esters.

- Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Can. J. Chem. 50, 2707.

- UCLA Chemistry. NMR Chart.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- YouTube. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets.

- ACS Publications. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. J. Am. Chem. Soc. 88, 16, 3792–3798.

- ChemicalBook. Cyclopentanone(120-92-3)IR1.

- Stoltz, B. M. et al. Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Caltech.

- Scribd. IR Spectroscopy of Cyclopentanone and Aldehydes.

- ResearchGate. (2025). The Vibrational Analysis of Cyclopentanone.

- National Institutes of Health (NIH). (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- TutorChase. What are the common fragments in mass spectrometry for esters?.

- National Institute of Standards and Technology (NIST). Cyclopentanone. NIST Chemistry WebBook.

- University of Arizona. Mass Spectrometry - Examples.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

A Guide to the Mechanistic Formation of Allyl 2-Oxocyclopentanecarboxylate for Advanced Synthesis

Executive Summary

Allyl 2-oxocyclopentanecarboxylate is a pivotal building block in modern organic synthesis, serving as a precursor for a diverse array of complex molecules, including natural products and pharmaceutical agents. Its unique structure, combining a cyclic β-keto ester with a reactive allyl moiety, opens avenues for sophisticated chemical transformations. This technical guide provides an in-depth exploration of the primary mechanistic pathways for its formation, designed for researchers, chemists, and drug development professionals. We will dissect the foundational Dieckmann condensation required to construct the cyclopentanone core and then critically examine the principal strategies for introducing the crucial allyl ester functionality. This document emphasizes the underlying chemical principles, provides field-proven experimental protocols, and offers a comparative analysis of synthetic routes to empower scientists in their research and development endeavors.

Introduction: The Synthetic Value of Cyclic β-Keto Esters

β-Keto esters are among the most versatile intermediates in the synthetic chemist's toolkit.[1][2][3] The presence of two carbonyl groups flanking a central α-carbon imparts significant acidity to the α-protons, facilitating the formation of a stabilized enolate. This enolate is a potent carbon nucleophile, enabling a wide range of C-C bond-forming reactions.[4][5] When constrained within a cyclic framework, such as in the 2-oxocyclopentanecarboxylate scaffold, these intermediates provide rigid conformational control, which is invaluable for stereoselective synthesis.

The addition of an allyl group to this scaffold, yielding allyl 2-oxocyclopentanecarboxylate, further enhances its synthetic utility. The allyl group is not merely a protecting group; it is a functional handle for advanced transformations, most notably palladium-catalyzed reactions such as the Tsuji-Trost allylation, which allow for stereocontrolled construction of quaternary carbon centers.[6][7][8] Understanding the mechanisms to efficiently construct this target molecule is therefore fundamental to leveraging its full synthetic potential.

Section 1: Forging the Core Structure via Dieckmann Condensation

The synthesis of the 2-oxocyclopentanecarboxylate ring is classically achieved through the Dieckmann condensation, an intramolecular Claisen condensation of a 1,6-diester.[9][10] This reaction is a robust and reliable method for forming five- and six-membered rings.[11]

Mechanism of the Dieckmann Condensation

The reaction proceeds through a base-catalyzed intramolecular cyclization of an adipate ester (a 1,6-diester). The mechanism involves several key steps:

-

Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide (NaOEt), abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.[12][13]

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This 5-exo-trig cyclization step forms a five-membered ring and a tetrahedral intermediate.[14]

-

Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling an alkoxide leaving group (e.g., ethoxide) and forming the cyclic β-keto ester.

-

Final Deprotonation: The newly formed cyclic β-keto ester is more acidic than the starting alcohol (ethanol in this case). The expelled alkoxide deprotonates the α-carbon of the product, driving the equilibrium towards the product side.

-

Acidic Workup: A final acidic workup is required to neutralize the base and protonate the enolate, yielding the final neutral β-keto ester product.[13][15]

Caption: Mechanism of the Dieckmann Condensation of diethyl adipate.

Section 2: Principal Synthetic Pathways to Allyl 2-Oxocyclopentanecarboxylate

With the core cyclopentanone ring established, the introduction of the allyl ester can be achieved through two primary strategies: direct cyclization of a diallyl precursor or post-cyclization modification of a simpler alkyl ester.

Pathway A: Direct Cyclization of Diallyl Adipate

The most direct method involves performing the Dieckmann condensation on diallyl adipate. The mechanism is identical to that described in Section 1, with the only difference being the nature of the ester's alkyl group and the corresponding alkoxide leaving group (sodium allyloxide).

This approach is elegant as it forms the complete target molecule in a single synthetic operation from a readily prepared starting material. A potential consideration is the basicity and stability of the sodium allyloxide generated in situ.

Pathway B: Post-Cyclization Transesterification

An alternative and highly practical route involves a two-step process:

-

Synthesis of a simple alkyl 2-oxocyclopentanecarboxylate: First, a robust and high-yielding Dieckmann condensation is performed using a common, inexpensive diester like diethyl or dimethyl adipate to produce ethyl or methyl 2-oxocyclopentanecarboxylate.[16][17][18]

-

Transesterification: The resulting simple alkyl ester is then converted to the desired allyl ester. This can be accomplished through several methods, including acid-catalyzed transesterification with allyl alcohol or, more efficiently, through enzyme catalysis. Lipase-catalyzed transesterification, for instance, offers remarkably mild, solvent-free conditions, which is particularly advantageous for labile molecules.[19] This method avoids harsh acidic or basic conditions that could promote side reactions.

This two-step pathway often provides greater overall efficiency and purity, as the initial Dieckmann condensation can be optimized for a simple, non-volatile alcohol, and the subsequent transesterification is typically a clean and high-yielding transformation.[19]

Section 3: Mechanistic Considerations and Experimental Protocols

Data Presentation: Comparison of Base and Solvent Systems

The choice of base and solvent is critical for a successful Dieckmann condensation. The base must be strong enough to deprotonate the α-carbon but should not promote significant side reactions like saponification.

| Base | Solvent | Temperature (°C) | Key Advantages/Disadvantages |

| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | 25 - 110 | Classic, inexpensive method. Equilibrium can be an issue.[15] |

| Sodium Hydride (NaH) | Toluene, THF | 40 - 110 | Irreversible deprotonation drives reaction forward; H₂ gas evolved.[15][20] |

| Potassium tert-Butoxide (KOtBu) | tert-Butanol, THF | 25 - 80 | Strong, non-nucleophilic base; useful for hindered substrates.[9] |

| Lithium Diisopropylamide (LDA) | THF | -78 - 0 | Very strong, non-nucleophilic; ideal for kinetic control but requires low temps. |

Experimental Protocol 1: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation

This protocol is adapted from established procedures for the base-catalyzed cyclization of diethyl adipate.[15]

Materials:

-

Sodium metal

-

Anhydrous Ethanol

-

Diethyl adipate

-

Toluene, anhydrous

-

Hydrochloric acid, concentrated

-

Diethyl ether

-

Saturated sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.1 eq) in small portions. Allow the sodium to react completely to form sodium ethoxide.

-

Reaction: Add anhydrous toluene (150 mL) to the sodium ethoxide solution. Heat the mixture to reflux. Add diethyl adipate (1.0 eq) dropwise over 2 hours.

-

Reflux: Maintain the reaction at reflux for an additional 4 hours. Monitor reaction completion via TLC or GC.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated HCl (to pH < 2).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.

Experimental Protocol 2: Synthesis of Allyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation of Diallyl Adipate

This protocol is adapted from literature procedures for the synthesis of allyl β-ketoesters.[20]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Diallyl adipate

-

Toluene or THF, anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried flask under an argon atmosphere, suspend NaH (1.1 eq) in anhydrous THF (0.2 M).

-

Addition: Add a solution of diallyl adipate (1.0 eq) in THF dropwise to the NaH suspension.

-

Reaction: Heat the reaction mixture in a preheated oil bath to 40-50 °C. Hydrogen gas evolution will be observed. Stir until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction to 0 °C and carefully quench with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography on silica gel to yield the title compound.

Section 4: Subsequent Mechanistic Pathways of Allyl β-Keto Esters

The synthetic utility of allyl 2-oxocyclopentanecarboxylate is fully realized in its subsequent transformations. Understanding these reactions provides context for its synthesis.

Palladium-Catalyzed Decarboxylative Allylation (Tsuji-Trost Reaction)

The title compound is an excellent substrate for the Tsuji-Trost reaction. In the presence of a Palladium(0) catalyst, the molecule undergoes oxidative addition to form a π-allylpalladium(II) complex. This intermediate can then undergo decarboxylation to generate a palladium enolate, which subsequently performs a reductive elimination to furnish an α-allyl cyclopentanone.[8][21] This powerful reaction creates a new C-C bond at the α-position under neutral conditions.

Caption: Catalytic cycle of the Tsuji-Trost decarboxylative allylation.

The Carroll Rearrangement

Upon heating, or under palladium catalysis, allyl β-keto esters can undergo a Carroll rearrangement.[22][23] This reaction is effectively a decarboxylative allylation that proceeds via a[6][6]-sigmatropic rearrangement, analogous to the Claisen rearrangement.[24][25] The reaction first forms an enol intermediate, which undergoes the sigmatropic shift to produce an unstable β-keto acid. This intermediate rapidly loses CO₂ to yield a γ,δ-unsaturated ketone.[22][25]

Conclusion

The formation of allyl 2-oxocyclopentanecarboxylate is a process rooted in classic organic reactions yet pivotal for cutting-edge synthetic applications. The core cyclopentanone structure is reliably constructed via the Dieckmann condensation, a reaction whose efficiency is highly dependent on the careful selection of base and solvent conditions. The introduction of the synthetically versatile allyl group can be achieved either directly, by cyclizing diallyl adipate, or through a more flexible two-step sequence involving the transesterification of a simpler alkyl ester. By understanding the mechanistic details and practical protocols for these pathways, researchers are well-equipped to synthesize this key intermediate and unlock its potential for constructing complex molecular architectures.

References

-

Wikipedia. Carroll rearrangement . [Link]

-

Grokipedia. Carroll rearrangement . [Link]

-

Pudukulathan, Z. et al. (2017). The reaction mechanism of the enantioselective Tsuji allylation: inner-sphere and outer-sphere pathways, internal rearrangements, and asymmetric C–C bond formation . National Institutes of Health (NIH). [Link]

-

Wikipedia. Tsuji–Trost reaction . [Link]

-

ACS Publications. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines . The Journal of Organic Chemistry. [Link]

-

YouTube. (2022). Tsuji-Trost Allylation . [Link]

-

Organic Chemistry Reaction. Carroll Rearrangement: Mechanism | Examples . [Link]

-

Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA . Synlett. [Link]

-

Organic Chemistry Portal. Tsuji-Trost Reaction . [Link]

-

NROChemistry. Tsuji-Trost Allylation . [Link]

-

Drugfuture.com. Carroll Rearrangement . [Link]

-

Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters . Proceedings of the Japan Academy, Series B. [Link]

-

Cambridge University Press. Dieckmann Reaction . [Link]

-

Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization . [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides . [Link]

- Google Patents. US6642035B2 - Synthesis of B-keto esters.

-

PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation . [Link]

-

Stoltz, B. M. et al. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - Supporting Information . [Link]

-

Wikipedia. Dieckmann condensation . [Link]

-

Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? . [Link]

-

Waseda University. Palladium-catalyzed decarboxylation-allylation of allylic esters of α-substituted β-keto carboxylic, malonic, cyanoacetic, and nitroacetic acids . [Link]

-

Physics Wallah. Reaction and Mechanism of Dieckmann reaction . [Link]

-

ACS Publications. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride . The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Decarboxylative Aldol Reactions of Allyl β-Keto Esters via Heterobimetallic Catalysis . [Link]

-

ChemistryViews. (2012). C- or O-Alkylation? . [Link]

-

askIITians. (2019). cyclopentanone from esters of adipic acid by dieckmann reaction. [Link]

-

J&K Scientific LLC. Dieckmann Condensation . [Link]

-

Imperial College London. (2004). Organic Synthesis Lecture 3 . [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters . [Link]

-

Chemistry Steps. Decarboxylation . [Link]

-

Organic Chemistry Portal. Dieckmann Condensation . [Link]

-

Sheffield Hallam University. (Thesis). Synthesis of methyl 1-(prop-2'-enyl)-2-oxocyclopentane-carboxylate . [Link]

-

Chemistry Stack Exchange. (2018). Can someone confirm and/or correct my logic regarding this mechanism? . [Link]

-

PubChem. Ethyl 2-oxocyclopentanecarboxylate . [Link]

-

Journal of the Chemical Society (Resumed). (1961). The reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines. Part I. The preparation of 2,3-dihydro-α-quinindones . [Link]

-

ScienceDirect. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst . [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aklectures.com [aklectures.com]

- 6. The reaction mechanism of the enantioselective Tsuji allylation: inner-sphere and outer-sphere pathways, internal rearrangements, and asymmetric C–C bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 10. Dieckmann Condensation [organic-chemistry.org]

- 11. fiveable.me [fiveable.me]

- 12. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-氧代环戊羧酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 17. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 846. The reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines. Part I. The preparation of 2,3-dihydro-α-quinindones (2,3,4,5-tetrahydro-4-oxo-1H-cyclopenta[c]quinolines) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 19. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 20. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 21. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 22. Carroll rearrangement - Wikipedia [en.wikipedia.org]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. grokipedia.com [grokipedia.com]

- 25. chemistry-reaction.com [chemistry-reaction.com]

The Genesis and Evolution of a Synthetic Workhorse: A Technical Guide to Allyl 2-Oxocyclopentanecarboxylate

Foreword: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the ability to construct complex molecular architectures with precision and efficiency is paramount. Central to this endeavor is the strategic use of versatile building blocks, molecules endowed with latent reactivity that can be selectively unleashed to forge new chemical bonds. Allyl 2-oxocyclopentanecarboxylate stands as a testament to this principle. This seemingly simple β-keto ester has played a pivotal role in the development of powerful synthetic methodologies, bridging the gap between classical condensation chemistry and contemporary transition-metal catalysis. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical evolution, and synthetic utility of this remarkable compound. We will journey from the foundational principles of its synthesis to the cutting-edge applications that continue to shape the frontiers of chemical science.

Part 1: The Foundational Synthesis - Harnessing the Dieckmann Condensation

The story of Allyl 2-oxocyclopentanecarboxylate begins not with the molecule itself, but with the elegant and time-honored Dieckmann condensation. First reported by the German chemist Walter Dieckmann, this intramolecular Claisen condensation of a diester provides a robust method for the formation of cyclic β-keto esters.[1][2][3] The synthesis of the 2-oxocyclopentanecarboxylate core, the precursor to our target molecule, is a classic application of this reaction.

The Mechanism: A Symphony of Enolates and Esters

The Dieckmann condensation proceeds via a base-mediated intramolecular reaction of a dialkyl adipate. The choice of a suitable base, such as sodium ethoxide, is crucial for the deprotonation of the α-carbon to one of the ester groups, generating a nucleophilic enolate. This enolate then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the second ester group, forming a tetrahedral intermediate. Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester.

Diagram 1: Mechanism of the Dieckmann Condensation

Experimental Protocol: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate

The following protocol outlines a typical laboratory-scale synthesis of the core cyclopentanone ring system.[4][5]

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Anhydrous Toluene

-

Anhydrous Ethanol (for quenching)

-

Hydrochloric acid (for neutralization)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with sodium ethoxide and anhydrous toluene.

-

The mixture is heated to reflux with vigorous stirring.

-

Diethyl adipate is added dropwise to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, the reaction is refluxed for an additional 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

The reaction mixture is cooled to room temperature and quenched by the slow addition of anhydrous ethanol.

-

The mixture is carefully neutralized with hydrochloric acid.

-

The neutralized mixture is transferred to a separatory funnel, and the organic layer is washed with a saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.

Introducing the Allyl Moiety: A Simple Alkylation

With the 2-oxocyclopentanecarboxylate core in hand, the introduction of the allyl group is achieved through a standard α-alkylation of the β-keto ester. The acidic proton at the α-position is readily removed by a suitable base (e.g., sodium hydride) to generate an enolate, which then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide) to furnish Allyl 2-oxocyclopentanecarboxylate.

Diagram 2: Synthesis of Allyl 2-oxocyclopentanecarboxylate

Part 2: A Paradigm Shift - The Dawn of Palladium-Catalyzed Decarboxylative Allylation

For decades, the chemistry of β-keto esters was dominated by their enolate chemistry. However, the 1980s witnessed a revolutionary development that would forever change the synthetic utility of allyl β-keto esters, including Allyl 2-oxocyclopentanecarboxylate. In a landmark discovery, Jiro Tsuji and his collaborators, as well as T. Saegusa, independently reported the palladium-catalyzed decarboxylative allylation of allyl β-keto esters.[6][7][8] This reaction provided a novel and powerful method for the formation of α-allyl ketones under neutral conditions, a stark contrast to the often harsh basic conditions required for traditional enolate chemistry.

The Catalytic Cycle: A Dance of Palladium and π-Allyls

The currently accepted mechanism for this transformation involves the coordination of a Pd(0) catalyst to the allyl group of the β-keto ester.[9] This is followed by an oxidative addition to form a π-allylpalladium(II) intermediate and a carboxylate. Subsequent decarboxylation of the carboxylate generates a palladium enolate. Finally, reductive elimination from this intermediate furnishes the α-allyl ketone and regenerates the Pd(0) catalyst, thus completing the catalytic cycle.

Diagram 3: Catalytic Cycle of Palladium-Catalyzed Decarboxylative Allylation

Advantages and Evolution of the Methodology

The palladium-catalyzed decarboxylative allylation offers several distinct advantages over classical methods:

-

Neutral Reaction Conditions: The reaction proceeds under neutral conditions, avoiding the use of strong bases and expanding the functional group tolerance.

-

In Situ Generation of Nucleophiles: The nucleophilic enolate is generated in situ through decarboxylation, eliminating the need for a separate deprotonation step.

-

Atom Economy: The only byproduct of the reaction is carbon dioxide, making it a highly atom-economical process.

This seminal discovery has since been expanded upon by numerous research groups. A significant advancement has been the development of asymmetric versions of the reaction, which utilize chiral ligands to control the stereochemistry of the newly formed C-C bond, leading to the enantioselective synthesis of α-quaternary ketones.[6] The work of research groups such as that of Brian Stoltz has been instrumental in advancing this field.[10]

Part 3: Synthetic Applications - A Gateway to Molecular Complexity

The unique reactivity of Allyl 2-oxocyclopentanecarboxylate and its derivatives has established them as valuable precursors in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.

Prostaglandin Synthesis

The cyclopentanone core is a key structural motif in prostaglandins, a class of biologically active lipids. The ability to introduce substituents at the α-position of the cyclopentanone ring through decarboxylative allylation provides a powerful tool for the synthesis of various prostaglandin analogs.

Jasmonates and Fragrance Compounds

The cyclopentanone ring is also a common feature in jasmonates, a group of plant hormones, and in many fragrance compounds. The synthetic methodologies developed around Allyl 2-oxocyclopentanecarboxylate have been applied to the synthesis of these commercially important molecules.

Formation of Quaternary Stereocenters

The enantioselective palladium-catalyzed decarboxylative allylation of substituted Allyl 2-oxocyclopentanecarboxylates has emerged as a premier method for the construction of challenging α-quaternary stereocenters, which are prevalent in many biologically active natural products.[10]

Part 4: Conclusion - A Legacy of Innovation

The journey of Allyl 2-oxocyclopentanecarboxylate from a product of classical condensation chemistry to a key player in modern transition-metal catalysis encapsulates the dynamic and ever-evolving nature of organic synthesis. Its discovery and the subsequent development of its chemistry have provided synthetic chemists with a powerful and versatile tool for the construction of complex molecular architectures. The principles learned from the study of this molecule continue to inspire the development of new and even more sophisticated synthetic methods. As the quest for ever more efficient and selective chemical transformations continues, the legacy of Allyl 2-oxocyclopentanecarboxylate will undoubtedly endure, serving as a foundation for future innovations in the art and science of chemical synthesis.

References

-

Recent advances in Pd-catalysed decarboxylative asymmetric allylic alkylation. Organic & Biomolecular Chemistry, 2026.

-

Cyclic [beta]-keto esters : synthesis and reactions - La Trobe University.

-

The Dieckmann Condensation - Organic Reactions.

-

Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information ! S1 Palladium-Catalyzed Enantioselective Decarboxyl - stoltz2.caltech.edu.

-

Cyclic β-Ketoester Definition - Organic Chemistry Key Term - Fiveable.

-

Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC.

-

Origin of Protonation Side Products in Pd-Catalyzed Decarboxylative Allylation Reactions - ChemRxiv.

-

Palladium‐Catalyzed Asymmetric Decarboxylative Addition of β‐Keto Acids to Heteroatom‐Substituted Allenes | Request PDF - ResearchGate.

-

Decarboxylative Aldol Reactions of Allyl β-Keto Esters via Heterobimetallic Catalysis.

-

Palladium-catalyzed decarboxylative asymmetric allylic alkylation of β-ketoesters: an unusual counterion effect - PubMed.

-

Formation of γ-‐Keto Esters from β - Organic Syntheses.

-

Tsuji's mechanism for the palladium‐catalyzed decarboxylation of allyl... - ResearchGate.

-

(PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification.

-

Technical Support Center: 2-Oxocyclopentanecarboxylic Acid Synthesis - Benchchem.

-

Palladium-Catalyzed Decarboxylative Rearrangements of Allyl 2,2,2-Trifluoroethyl Malonates: Direct Access to Homoallylic Esters - PMC - NIH.

-

Palladium-catalyzed decarboxylative allylic alkylation of allylic - PDF Free Download - datapdf.com.

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH.

-

Allyl 2-Oxocyclopentanecarboxylate - Chemical Formula C9H12O3, Molecular Weight 168.2, Purity 95% | Highly Versatile Chemical Intermediate - Tradeindia.

-

Technical Support Center: Synthesis of Ethyl 2-oxocyclopentanecarboxylate - Benchchem.

-

Application Notes and Protocols for the Synthesis of Methyl 2-Oxocyclopentanecarboxylate - Benchchem.

-

The Dieckmann Condensation - Organic Reactions.

-

Ethyl 2-oxocyclopentanecarboxy | 168092-100G | SIGMA-ALDRICH | SLS.

-

Ethyl 2-oxocyclopentanecarboxylate 95 611-10-9 - Sigma-Aldrich.

Sources

- 1. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. organicreactions.org [organicreactions.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in Pd-catalysed decarboxylative asymmetric allylic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01686J [pubs.rsc.org]

- 7. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

A Technical Guide to the Synthesis and Reactivity of the Enolate of Allyl 2-Oxocyclopentanecarboxylate

Abstract

The enolate derived from allyl 2-oxocyclopentanecarboxylate is a pivotal intermediate in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. The cyclopentanone framework is a common motif in numerous natural products and pharmaceutical agents.[1] This guide provides an in-depth examination of the generation, structure, and synthetic reactivity of this enolate. We will explore the causal factors governing experimental choices in key transformations, including alkylation and palladium-catalyzed decarboxylative reactions. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with a robust understanding of this powerful synthetic tool.

The Substrate: Allyl 2-Oxocyclopentanecarboxylate

Allyl 2-oxocyclopentanecarboxylate is a β-keto ester distinguished by two key features: a five-membered carbocyclic ring and an allyl ester functional group. The cyclopentanone ring is a prevalent structural element in bioactive molecules.[1] The allyl ester is not merely a passive protecting group; it is a strategic functional handle that enables unique, mild transformations, most notably palladium-catalyzed reactions that proceed under neutral conditions.[2]

The synthesis of the parent compound, ethyl 2-oxocyclopentanecarboxylate, is well-established, often proceeding via an intramolecular Dieckmann condensation of diethyl adipate.[3][4] The corresponding allyl ester can be prepared through standard transesterification procedures or by direct synthesis routes.

Generation of the Enolate

The formation of the enolate is the critical first step for nearly all subsequent reactions. The proton on the α-carbon, situated between the ketone and ester carbonyls, is significantly more acidic (pKa ≈ 11-13) than protons adjacent to a single carbonyl group.[5][6] This enhanced acidity allows for selective and efficient deprotonation.

Choice of Base and Reaction Conditions

The selection of the base is paramount and dictates the efficiency and nature of the enolate generation.

-

Strong, Non-Nucleophilic Bases (e.g., LDA): Lithium diisopropylamide (LDA) is a common choice for generating enolates.[7] Its bulky nature minimizes nucleophilic attack on the carbonyl groups, and its strength ensures rapid, complete, and irreversible deprotonation, especially at low temperatures (e.g., -78 °C) in aprotic solvents like tetrahydrofuran (THF).[8] This is crucial for preventing side reactions, such as self-condensation.[9]

-

Weaker Bases (e.g., NaH, NaOEt): While weaker bases like sodium hydride or sodium ethoxide can also be used, they often require higher temperatures and establish an equilibrium between the starting material, the base, and the enolate.[5] This can lead to a mixture of products if competing reaction pathways exist.

The resulting enolate is an ambident nucleophile, with electron density distributed between the α-carbon and the oxygen atom.[10] For most synthetic applications, reactions with electrophiles occur preferentially at the more nucleophilic α-carbon, leading to C-functionalization.[11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Reactivity of Enolate Ions [jove.com]

- 11. m.youtube.com [m.youtube.com]

The Versatile Precursor: A Technical Guide to Allyl 2-Oxocyclopentanecarboxylate in Modern Organic Synthesis

Abstract

Allyl 2-oxocyclopentanecarboxylate stands as a cornerstone building block in the edifice of modern organic synthesis. Its unique structural amalgamation of a β-keto ester and an allyl moiety within a cyclopentane framework bestows upon it a rich and versatile reactivity profile. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this precursor, with a particular focus on its pivotal role in the construction of complex molecular architectures, including prostaglandins and jasmonates. Through a detailed examination of its reactivity, particularly in palladium-catalyzed transformations, this document aims to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to harness the full synthetic potential of allyl 2-oxocyclopentanecarboxylate.

Introduction: The Strategic Advantage of the Allyl Ester